Benzothiazolium, 3-(2-hydroxyethyl)-6-methoxy-2,5-dimethyl-, bromide
CAS No.: 63815-99-6
Cat. No.: VC18459951
Molecular Formula: C12H16BrNO2S
Molecular Weight: 318.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63815-99-6 |
|---|---|
| Molecular Formula | C12H16BrNO2S |
| Molecular Weight | 318.23 g/mol |
| IUPAC Name | 2-(6-methoxy-2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;bromide |
| Standard InChI | InChI=1S/C12H16NO2S.BrH/c1-8-6-10-12(7-11(8)15-3)16-9(2)13(10)4-5-14;/h6-7,14H,4-5H2,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | OCVYRSMBENZCER-UHFFFAOYSA-M |
| Canonical SMILES | CC1=CC2=C(C=C1OC)SC(=[N+]2CCO)C.[Br-] |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The compound features a benzothiazole ring system substituted at the 3-position with a 2-hydroxyethyl group, at the 6-position with a methoxy group, and at the 2- and 5-positions with methyl groups. The bromide ion serves as the counterion, stabilizing the positively charged benzothiazolium core. The IUPAC name, 2-(6-methoxy-2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol bromide, reflects this substitution pattern .
Key structural features include:
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Benzothiazole core: A fused bicyclic system comprising a benzene ring and a thiazole ring.
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Hydroxyethyl group: Introduces polarity and potential hydrogen-bonding capabilities.
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Methoxy and methyl groups: Electron-donating substituents that influence electronic distribution and reactivity.
The canonical SMILES representation is:
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Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.23 g/mol |
| CAS Number | 63815-99-6 |
| Solubility | Likely soluble in polar solvents (e.g., water, DMSO) due to ionic nature |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of benzothiazolium derivatives generally involves quaternization of benzothiazole precursors with alkylating agents. For this compound, the likely route is:
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Preparation of the benzothiazole precursor: 6-methoxy-2,5-dimethylbenzothiazole.
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Quaternization: Reaction with 2-bromoethanol in the presence of a base (e.g., ) to introduce the hydroxyethyl group .
A representative procedure, adapted from similar benzothiazolium syntheses , involves:
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Dissolving the benzothiazole precursor in acetonitrile.
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Adding 2-bromoethanol dropwise under reflux conditions.
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Purifying the product via column chromatography after solvent evaporation.
Industrial Availability
Suppliers such as VulcanChem and PubChem list this compound as a research-grade material, emphasizing its use in chemical synthesis rather than large-scale industrial applications .
Reactivity and Chemical Applications
Cycloaddition Reactions
Benzothiazolium salts are renowned for participating in base-promoted [3+2] cycloadditions, forming fused heterocyclic systems. For example, reactions with electron-deficient alkynes yield pyrrolo[1,2-a]benzothiazole derivatives, which are valuable in medicinal chemistry. The electron-withdrawing benzothiazolium core enhances the reactivity of adjacent positions, facilitating nucleophilic attacks.
Role in Organic Synthesis
The compound’s structure enables its use as:
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A cationic template for constructing larger molecular architectures.
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A ligand precursor in coordination chemistry due to the sulfur and nitrogen donor atoms.
Crystallographic and Spectroscopic Insights
Spectroscopic Characterization
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